molecular formula C11H18ClN B13497582 (1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride

(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride

Cat. No.: B13497582
M. Wt: 199.72 g/mol
InChI Key: VOYXEMVOYVGJRF-PPHPATTJSA-N
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Description

(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl ring substituted with three methyl groups and an amine group attached to an ethan-1-amine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trimethylbenzaldehyde and a suitable amine precursor.

    Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with the amine precursor in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors for the reductive amination process.

    Purification: Employing techniques such as crystallization or recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter release or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine: The free base form without the hydrochloride salt.

    (1s)-1-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride: A similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

(1S)-1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-7-5-9(3)11(10(4)12)6-8(7)2;/h5-6,10H,12H2,1-4H3;1H/t10-;/m0./s1

InChI Key

VOYXEMVOYVGJRF-PPHPATTJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)[C@H](C)N)C.Cl

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)N)C.Cl

Origin of Product

United States

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